molecular formula C12H22 B1197563 1,1-Dicyclopentylethane CAS No. 4413-21-2

1,1-Dicyclopentylethane

Cat. No.: B1197563
CAS No.: 4413-21-2
M. Wt: 166.3 g/mol
InChI Key: XWKIKXOZAGBKSO-UHFFFAOYSA-N
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Description

1,1-Dicyclopentylethane (C₁₂H₂₂) is a branched alkane featuring two cyclopentyl groups attached to the same carbon atom of an ethane backbone. First synthesized in 1959 by Stanko and Plate, it is produced via two primary routes:

  • Method A: Hydrogenation of 1-(2-cyclopenten-1-yl)-1-cyclopentylethane, synthesized through a Grignard-Wurtz reaction between (1-bromoethyl)cyclopentane and 3-chloropentene .
  • Method B: Hydrogenation of 6-cyclopentyl-6-methylfulvene, derived from cyclopentadiene and cyclopentyl methyl ketone .

This compound’s synthesis is notable for its reliance on controlled hydrogenation and Grignard chemistry, with yields influenced by reaction conditions.

Properties

CAS No.

4413-21-2

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

IUPAC Name

1-cyclopentylethylcyclopentane

InChI

InChI=1S/C12H22/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h10-12H,2-9H2,1H3

InChI Key

XWKIKXOZAGBKSO-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)C2CCCC2

Canonical SMILES

CC(C1CCCC1)C2CCCC2

Other CAS No.

4413-21-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: 1,1-Dicyclopentylethane vs. 1,2-Dicyclopentylethane

The positional isomerism between 1,1- and 1,2-dicyclopentylethane significantly impacts their synthesis and properties:

Property This compound 1,2-Dicyclopentylethane
Synthesis Requires hydrogenation of Grignard-derived intermediates (e.g., 1-(2-cyclopenten-1-yl)-1-cyclopentylethane) . Forms via Grignard reagent coupling when aged cuprous bromide is used, indicating sensitivity to reagent quality .
Symmetry & Steric Effects Higher symmetry due to cyclopentyl groups on the same carbon; increased steric hindrance. Lower symmetry; cyclopentyl groups on adjacent carbons reduce steric crowding.
Thermodynamic Data Physical properties (e.g., boiling point, density) are cataloged in Rossini et al. (1953) . Limited data available, but likely lower boiling point due to reduced molecular symmetry.

Key Insight : The 1,1-isomer’s synthesis demands precise hydrogenation, while the 1,2-isomer forms under suboptimal Grignard conditions, highlighting the role of reaction control in isomer selectivity .

Functionalized Derivatives: 1,1-Di(2-cyclopenten-1-yl)ethanol

This secondary alcohol (C₁₄H₂₂O) shares structural motifs with this compound but includes a hydroxyl group:

  • Synthesis: Condensation of two 3-chlorocyclopentene molecules with ethyl acetate yields ≤5% of the alcohol, making it a minor byproduct .
  • Reactivity : The hydroxyl group enables oxidation or esterification, distinguishing it from the inert ethane backbone of this compound.

Bioactive and Industrial Analogues

This compound’s bioactivity contrasts with other cyclopentyl-containing compounds:

  • Bioactive Analogues : Found in Orthosiphon stamineus extracts, it may contribute to plant defense mechanisms, unlike synthetic analogues like (1-bromoethyl)cyclopentane, which serve as intermediates in alkylation reactions .
  • Industrial Compounds : Bicyclo[3.2.0]hept-2,6-diene and n-butyl palmitate (identified alongside this compound in ) exhibit distinct applications, such as fragrance formulation or lipid-based products, underscoring the diversity of cyclopentyl-derived structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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